Cas no 372975-55-8 (ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

Ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a thione functional group, exhibiting potential utility in pharmaceutical and agrochemical research. Its structural framework, featuring a 4-chlorophenyl and phenyl substituent, enhances its reactivity and binding affinity in molecular interactions. The presence of the sulfanylidene group contributes to its versatility as a precursor in heterocyclic synthesis. This compound is particularly valued for its stability under standard conditions and its compatibility with further functionalization, making it suitable for applications in medicinal chemistry, such as enzyme inhibition studies. Its well-defined crystalline form ensures consistent performance in experimental settings.
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate structure
372975-55-8 structure
Product name:ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No:372975-55-8
MF:C19H17N2O2SCl
Molecular Weight:372.868
CID:4520637

ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1011-1456-25mg
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
372975-55-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1011-1456-20mg
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
372975-55-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1011-1456-2μmol
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
372975-55-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1011-1456-5μmol
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
372975-55-8 90%+
5μl
$63.0 2023-05-17
A2B Chem LLC
BA70174-25mg
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
372975-55-8
25mg
$360.00 2024-04-20
Life Chemicals
F1011-1456-10μmol
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
372975-55-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1011-1456-3mg
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
372975-55-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1011-1456-30mg
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
372975-55-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1011-1456-1mg
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
372975-55-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1011-1456-15mg
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
372975-55-8 90%+
15mg
$89.0 2023-05-17

ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 関連文献

ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylateに関する追加情報

Ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Comprehensive Overview

Ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, with CAS Registry Number 372975-55-8, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring system substituted with various functional groups. The presence of a sulfanylidene group (S=), a phenyl ring, and an ethyl ester group contributes to its distinctive chemical properties and potential applications.

The synthesis of ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a series of carefully designed organic reactions. Researchers have employed methodologies such as nucleophilic substitution, condensation reactions, and oxidation processes to achieve the desired product. Recent advancements in catalytic systems and reaction optimization have significantly improved the yield and purity of this compound. For instance, the use of transition metal catalysts has enabled more efficient formation of the sulfanylidene group, which is critical for the compound's stability and reactivity.

One of the most intriguing aspects of this compound is its potential application in drug discovery. The pyrimidine ring system is known to exhibit biological activity, particularly in targeting specific enzymes and receptors. Studies have shown that ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates promising anti-inflammatory and antioxidant properties. These findings suggest that it could serve as a lead compound for developing novel therapeutic agents.

Moreover, the compound's electronic properties make it a candidate for applications in materials science. The sulfanylidene group imparts unique electronic characteristics that could be exploited in the development of advanced materials such as semiconductors or optoelectronic devices. Recent research has explored the use of this compound in thin-film transistor applications, where its stability under thermal and electrical stress has been remarkable.

In terms of structural analysis, ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a rigid framework due to the conjugation between the pyrimidine ring and the sulfanylidene group. This rigidity enhances its stability and makes it suitable for various chemical transformations. Computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns.

The compound's versatility is further highlighted by its ability to undergo further functionalization. For example, substitution reactions at the phenolic positions or modifications to the ester group can tailor its properties for specific applications. This adaptability underscores its potential as a building block in organic synthesis.

Looking ahead, ongoing research is focused on optimizing the synthesis pathway for large-scale production while maintaining high purity levels. Additionally, investigations into its pharmacokinetic profile are underway to evaluate its suitability as a drug candidate. Collaborative efforts between chemists and biologists are expected to unlock new avenues for this compound's utilization in both therapeutic and material applications.

In conclusion, ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No: 372975-55-8) represents a fascinating intersection of organic chemistry and applied sciences. Its unique structure and versatile properties make it a valuable asset in diverse fields ranging from drug discovery to materials development. As research continues to unfold new insights into its capabilities, this compound stands poised to make significant contributions to scientific progress.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd